Product packaging for [(10-Oxophenanthren-9-ylidene)amino]urea(Cat. No.:CAS No. 74378-23-7)

[(10-Oxophenanthren-9-ylidene)amino]urea

Cat. No.: B3056807
CAS No.: 74378-23-7
M. Wt: 265.27 g/mol
InChI Key: PQORSCXKPYXMAM-UHFFFAOYSA-N
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Description

Contextualization of Phenanthrene-Based Imine-Urea Frameworks in Organic Chemistry

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a foundational structure in a variety of natural and synthetic compounds. wikipedia.orgresearchgate.net Its derivatives are integral to the development of dyes, plastics, and pharmaceuticals. wikipedia.org When a phenanthrene core is functionalized with an imine-urea framework, the resulting molecule gains a unique combination of steric and electronic features. The imine, or Schiff base, linkage provides a site for potential further reactions and introduces a degree of conformational flexibility, while the urea (B33335) group offers sites for hydrogen bonding and potential coordination with metal ions. researchgate.netnih.gov

The general structure of a phenanthrene-based imine-urea framework involves the C=N bond of the imine directly attached to the phenanthrene ring system, with the nitrogen atom also being part of a urea moiety. This arrangement allows for extended conjugation, which can influence the photophysical properties of the molecule.

Academic Significance of [(10-Oxophenanthren-9-ylidene)amino]urea in Contemporary Chemical Research

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural components suggest significant academic interest. The molecule is a derivative of phenanthrene-9,10-dione, a well-studied quinone. wikipedia.org The reaction of such quinones with amino compounds to form imine derivatives is a fundamental transformation in organic synthesis. researchgate.net The presence of the urea group, a key pharmacophore in many bioactive molecules, further enhances its research potential. nih.govresearchgate.net

The academic significance of this compound lies in its potential as a ligand in coordination chemistry, as a building block for more complex supramolecular structures, and as a candidate for biological screening due to the combined bioactivity often associated with phenanthrene and urea derivatives. nih.govmdpi.com

Overview of Research Trajectories for Complex Organic Architectures

The study of complex organic architectures like this compound is driven by several key research trajectories. A primary focus is the development of novel synthetic methodologies that allow for the efficient and selective construction of such intricate molecules. espublisher.com Furthermore, there is a strong interest in understanding the structure-property relationships that govern the behavior of these compounds. This includes investigating their electronic, optical, and biological properties.

Another significant research direction is the application of these complex molecules in materials science, for example, in the development of organic light-emitting diodes (OLEDs), sensors, or porous materials. researchgate.net In medicinal chemistry, the focus is on designing and synthesizing novel compounds with therapeutic potential, leveraging the unique structural features of these complex architectures to interact with biological targets. mdpi.com

Detailed Research Findings

Given the limited direct research on this compound, this section will present inferred findings based on the known chemistry of its constituent parts.

Synthesis and Spectroscopic Characterization

The most probable synthetic route to this compound is the acid-catalyzed condensation reaction between phenanthrene-9,10-dione and semicarbazide (B1199961) (aminourea). This reaction is a classic method for the formation of semicarbazones from ketones and aldehydes.

Reaction Scheme:

The spectroscopic characterization of the resulting product would be crucial for confirming its structure.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR A complex pattern of signals in the aromatic region corresponding to the phenanthrene protons. Signals for the -NH₂ and -NH- protons of the urea group would also be present, likely as broad singlets.
¹³C NMR Resonances for the carbonyl carbon of the ketone and the urea, as well as the imine carbon. A series of signals in the aromatic region for the phenanthrene carbons.
FT-IR Characteristic stretching frequencies for the C=O (ketone and urea), C=N (imine), and N-H (urea) bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁N₃O₂), which is 265.27 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O2 B3056807 [(10-Oxophenanthren-9-ylidene)amino]urea CAS No. 74378-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10-hydroxyphenanthren-9-yl)iminourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c16-15(20)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19/h1-8,19H,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQORSCXKPYXMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74378-23-7
Record name NSC528201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 10 Oxophenanthren 9 Ylidene Amino Urea

Retrosynthetic Analysis of [(10-Oxophenanthren-9-ylidene)amino]urea

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical disconnection at the carbon-nitrogen double bond (C=N) of the imine functionality. This bond is characteristic of a condensation reaction product.

This disconnection simplifies the structure into two primary precursors:

9,10-Phenanthrenequinone : An aromatic dicarbonyl compound that provides the core phenanthrene (B1679779) skeleton with the required oxygen functionality.

Aminourea (Semicarbazide) : A reagent that provides the urea-linked amino group necessary for the final condensation step.

The synthesis, therefore, logically proceeds by first obtaining 9,10-phenanthrenequinone and then reacting it with aminourea to form the target molecule via an imine linkage. The following sections detail the synthetic routes to achieve this.

Classical Synthesis Routes to Oxophenanthren-ylidene Precursors

The primary precursor, 9,10-phenanthrenequinone, is synthesized from the basic phenanthrene hydrocarbon. The construction of the phenanthrene framework itself can be achieved through modern cross-coupling techniques, followed by oxidation to yield the desired quinone.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are key intermediates for polycyclic aromatic hydrocarbons like phenanthrene. libretexts.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate. libretexts.org

Strategies for phenanthrene synthesis often involve a sequence of coupling and cyclization reactions. researchgate.net A common approach is the coupling of two appropriately substituted benzene (B151609) rings to form a biphenyl (B1667301) system, which is then subjected to a ring-closing reaction to form the third aromatic ring of the phenanthrene core. For instance, a domino reaction involving a Suzuki coupling followed by a Heck reaction can be employed for the regioselective synthesis of phenanthrenes. researchgate.net One-pot, three-component syntheses using palladium-catalyzed reactions have also been developed to construct the phenanthrene skeleton efficiently. colab.ws

Catalyst/Ligand SystemReactantsConditionsOutcome
Pd(PPh₃)₄Benzamide-derived boronic acid and halotolueneDME/2 M Na₂CO₃, 100 °CFormation of substituted biaryl precursors for phenanthrene synthesis. acs.org
Pd₂dba₃ / S-PhosHalo benzamide (B126) and toluene-derived boronic acidPhMe/K₃PO₄, 100 °CImproved yields for biaryl synthesis, even with less reactive bromo-toluenes. acs.org
Pd(OAc)₂ / DavePhos9-bromoanthracene and phenylboronic acidMechanochemical (ball-milling)High-yield solid-state synthesis of the coupled product. rsc.org

This table illustrates various conditions reported for Suzuki-Miyaura cross-coupling reactions that can be adapted for the synthesis of phenanthrene precursors.

Once the phenanthrene core is synthesized, it is oxidized to form 9,10-phenanthrenequinone. This transformation is a well-established process in organic chemistry, with several effective oxidizing agents available. The choice of oxidant can influence the reaction conditions and yield.

Historically, strong oxidizing agents based on chromium have been widely used. For example, phenanthrene can be oxidized with chromic acid in acetic acid or with potassium dichromate in sulfuric acid. prepchem.comwikipedia.orgorgsyn.org The reaction with chromic acid involves dissolving phenanthrene in hot acetic acid and gradually adding a solution of chromic acid. prepchem.com Alternative methods utilize other oxidants like tert-butyl hydroperoxide, nitric acid, or hypochlorite. nih.govwikipedia.org The oxidation can also be achieved with dihydroxy phenylselenonium benzenesulfonate (B1194179) in a dioxane-water mixture. tandfonline.com Atmospheric gas-phase reactions of phenanthrene with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals can also lead to the formation of 9,10-phenanthrenequinone. researchgate.net

Oxidizing AgentSolvent/ConditionsKey Features
Chromic acid (CrO₃)Acetic acid, heatA classical and effective method for preparation. prepchem.com
Potassium dichromate (K₂Cr₂O₇)Sulfuric acidA strong, traditional oxidizing agent for this conversion. orgsyn.org
Dihydroxy phenylselenonium benzenesulfonateDioxane-water, boilingProvides a non-chromium-based oxidation method. tandfonline.com
tert-Butyl hydroperoxideLiquid-phase oxidationAn alternative to heavy metal oxidants. wikipedia.org
Nitrate Radicals (NO₃)Gas-phase (atmospheric)High formation yield (33±9%) in atmospheric conditions. researchgate.net

This table summarizes common methods for the oxidation of phenanthrene to 9,10-phenanthrenequinone.

Targeted Synthesis of this compound via Condensation Reactions

The final step in the synthesis is the formation of the imine bond to attach the urea (B33335) moiety to the phenanthrenequinone (B147406) core. This is typically achieved through a condensation reaction.

9,10-Phenanthrenequinone readily reacts with primary amines to form iminoquinones. researchgate.net The reaction involves the nucleophilic addition of the amine to one of the carbonyl groups, followed by the elimination of a water molecule to form the C=N double bond. The reaction can be catalyzed by acids, such as formic acid. researchgate.net

In the specific synthesis of this compound, the amino reagent is aminourea (semicarbazide). The reaction of 9,10-phenanthrenequinone with semicarbazide (B1199961) yields the corresponding semicarbazone, which is the target compound. Such condensation reactions are standard procedures for derivatizing ketones and quinones. researchgate.net Depending on the reaction conditions and stoichiometry, it is possible to form either the mono-imine or the di-imine. For the target molecule, conditions would be controlled to favor the formation of the mono-substituted product. Research has shown that reactions of 9,10-phenanthrenequinone with various ketones can be catalyzed by iron(III) chloride, proceeding through an initial aldol (B89426) condensation, which highlights the reactivity of the quinone's carbonyl groups. rsc.org

The urea functional group is a crucial component of the target molecule and is present in numerous biologically active compounds and materials. nih.gov A variety of synthetic methods have been developed for the preparation of urea derivatives. nih.gov

The classical and most traditional method involves the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene. nih.gov This process typically generates an isocyanate intermediate, which then reacts with another amine to form the urea linkage. nih.gov

More modern and safer methods have been developed to avoid toxic reagents. These include:

Carbonylative Reactions : Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas. organic-chemistry.org

Rearrangement Reactions : The Hofmann rearrangement of primary amides or the Lossen rearrangement of hydroxamic acids can generate isocyanate intermediates in situ, which are then trapped by amines to yield ureas. organic-chemistry.org

Use of CO₂ : Metal-free methods utilizing carbon dioxide (CO₂) as a C1 building block at atmospheric pressure have been developed for a greener synthesis of urea derivatives. organic-chemistry.org

Direct Reaction with Urea : In some cases, urea itself can be used as a reagent. For example, the reaction of diols with urea, catalyzed by metal oxides, can produce cyclic carbonates, showcasing urea as a carbonyl source. researchgate.net Similarly, N-carbamoyl-L-amino acids can be synthesized from the reaction between urea and amino acid salts in water. researchgate.net

These strategies underscore the versatility of urea chemistry and provide the foundation for synthesizing reagents like aminourea, which is critical for the final step in producing this compound.

Advanced Catalytic Approaches in the Synthesis of this compound

The synthesis of semicarbazones, including this compound, can be significantly enhanced through the use of various catalytic methods. These approaches aim to improve reaction rates, yields, and selectivity.

Traditionally, the condensation reaction to form semicarbazones is carried out in the presence of an acid or base catalyst. hakon-art.com However, recent advancements have led to the development of more efficient and environmentally benign catalytic systems. For instance, the use of solid catalysts like basic alumina (B75360) has been reported for the synthesis of semicarbazones under solvent-free conditions. researchgate.net This method offers advantages such as simple work-up procedures and the potential for catalyst recycling. researchgate.net

Another advanced approach involves the use of catalyst-free conditions, often facilitated by green solvents or unique reaction media. hakon-art.com For example, a highly efficient synthesis of semicarbazones has been demonstrated in an aqueous methanol (B129727) solvent system at ambient temperature without the need for a catalyst. hakon-art.com This method is not only environmentally friendly but also proceeds with short reaction times and provides excellent yields. hakon-art.com

Mechanical activation, such as ball-milling, represents another innovative catalytic approach. iust.ac.ir The solvent-free synthesis of semicarbazones via ball-milling is a rapid, simple, and environmentally benign method that does not require any auxiliary catalysts or solid supports. iust.ac.ir This technique is particularly effective for aldehydes and can also be applied to ketones, although sometimes requiring elevated temperatures for complete conversion. iust.ac.ir

The following table summarizes various catalytic approaches applicable to the synthesis of semicarbazones.

Table 1: Comparison of Catalytic Approaches for Semicarbazone Synthesis

Catalytic Method Catalyst Reaction Conditions Typical Yields Advantages
Acid/Base Catalysis Acid or Base Varies Good to Excellent Well-established method hakon-art.comnih.gov
Solid-Supported Catalysis Basic Alumina Solvent-free High Recyclable catalyst, simple work-up researchgate.net
Catalyst-Free (Green Solvent) None Aqueous Methanol, Ambient Temp. Excellent Environmentally friendly, short reaction times hakon-art.com
Mechanical Activation None Solvent-free, Ball-milling Quantitative Rapid, environmentally benign, no auxiliary needed iust.ac.ir

Green Chemistry Principles in the Synthesis of Related Phenanthrene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like phenanthrene derivatives to minimize environmental impact. jddhs.commdpi.com These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. geneseo.edu

A key strategy in the green synthesis of phenanthrene-related compounds, including semicarbazones, is the use of solvent-free reaction conditions. researchgate.netrsc.orgasianpubs.org By eliminating organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. jddhs.com Solvent-free synthesis of semicarbazones has been successfully achieved through methods like grinding and ball-milling, which are also energy-efficient. iust.ac.ir

The choice of solvent is another critical aspect of green chemistry. jddhs.com When a solvent is necessary, greener alternatives to traditional hazardous solvents are preferred. jddhs.commdpi.com Water and methanol are considered green solvents, and their use in a mixed system has been shown to be highly effective for semicarbazone synthesis at room temperature without a catalyst. hakon-art.com Other novel green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) have also been investigated for semicarbazone synthesis, demonstrating high yields and purity. geneseo.edu The use of water as a solvent, in particular, is advantageous due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

Energy efficiency is another cornerstone of green chemistry. mdpi.com Methods that proceed at ambient temperature, like the catalyst-free synthesis in aqueous methanol, are highly desirable as they reduce energy consumption. hakon-art.com Mechanical methods like ball-milling also offer an energy-efficient alternative to conventional heating. iust.ac.ir

The following table highlights the application of green chemistry principles in various synthetic methodologies relevant to phenanthrene derivatives.

Table 2: Green Chemistry Aspects of Semicarbazone Synthesis Methodologies

Synthetic Method Green Chemistry Principle(s) Solvents Energy Input Waste Profile
Solvent-Free Grinding/Milling Waste prevention, Use of safer solvents (none), Energy efficiency None Mechanical (low) Minimal iust.ac.ir
Aqueous Methanol Synthesis Use of safer solvents, Energy efficiency Water, Methanol Ambient temperature (low) Reduced solvent waste hakon-art.com
Green Solvent Synthesis Use of safer solvents Ethyl lactate, Dimethyl isosorbide Varies Reduced hazardous waste geneseo.edu
Solid-Supported Catalysis Catalysis, Waste prevention Solvent-free Varies Recyclable catalyst reduces waste researchgate.net

Theoretical and Computational Investigations of 10 Oxophenanthren 9 Ylidene Amino Urea

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting and understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies offer insights into the stability and reactivity of the compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For [(10-Oxophenanthren-9-ylidene)amino]urea, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry in the ground state. researchgate.net This involves finding the arrangement of atoms that corresponds to the lowest energy.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C=N Bond Length~1.30 Å
N-N Bond Length~1.38 Å
C=O (urea) Bond Length~1.23 Å
C-N (urea) Bond Length~1.35 Å
Dihedral Angle (Phenanthrene-Semicarbazone)< 10°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar semicarbazone derivatives as predicted by DFT calculations.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying excited electronic states. arxiv.orgarxiv.org Time-Dependent DFT (TD-DFT) is a common approach to analyze electronic excitations and predict UV-Visible absorption spectra. cam.ac.uk

For this compound, these calculations would identify the energies of the lowest singlet electronic transitions, their corresponding oscillator strengths (a measure of the transition probability), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions). The results would likely show strong absorptions in the UV region, characteristic of the extended π-system of the phenanthrene (B1679779) core, with potential contributions from the semicarbazone moiety influencing the position and intensity of these bands.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the semicarbazone side chain allows for the existence of different conformers. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov A key aspect for this compound would be the investigation of E/Z isomerism around the C=N double bond.

A potential energy surface (PES) can be generated by systematically varying specific dihedral angles (e.g., the C-C=N-N dihedral angle) and calculating the energy at each point. libretexts.orgwikipedia.orglibretexts.org This would reveal the global and local energy minima corresponding to stable conformers and the transition states connecting them. Such studies are crucial for understanding the molecule's flexibility and how its shape might change in different environments. It is generally expected that the E isomer would be more stable due to reduced steric hindrance.

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarizable and reactive. frontiersin.org For this compound, the HOMO is likely to be localized on the electron-rich phenanthrene ring and parts of the semicarbazone group, while the LUMO would be distributed over the conjugated π-system.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.2
LUMO~ -2.5
HOMO-LUMO Gap (ΔE)~ 3.7

Note: These values are estimations based on typical FMO energies for phenanthrene derivatives and are subject to variation depending on the specific computational method used. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Solution

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics.

Computational Prediction of Spectroscopic Signatures (Vibrational, Electronic)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and their corresponding intensities, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed peaks. For this compound, characteristic vibrational modes would include C=O stretching in the urea (B33335) group, C=N stretching, and various aromatic C-H and C=C vibrations of the phenanthrene core.

Similarly, as mentioned in section 3.1.2, TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis). cam.ac.ukresearchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its photophysical properties.

Table 3: Predicted Key Vibrational Frequencies and Electronic Transitions for this compound

Spectroscopic FeaturePredicted Wavenumber (cm⁻¹) / Wavelength (nm)Assignment
Vibrational (IR)
N-H Stretch3400-3200Urea NH₂ group
C=O Stretch~1680Urea carbonyl group
C=N Stretch~1620Imine bond
Aromatic C=C Stretch1600-1450Phenanthrene ring
Electronic (UV-Vis)
λmax 1~250-270π→π* transition (phenanthrene)
λmax 2~330-350π→π* transition (extended conjugation)
λmax 3>380n→π* transition

Note: These are representative values based on calculations of similar molecular structures. The exact positions and intensities can be influenced by the computational method and solvent effects. researchgate.netnist.govaatbio.com

Advanced Spectroscopic Characterization of 10 Oxophenanthren 9 Ylidene Amino Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle of [(10-Oxophenanthren-9-ylidene)amino]urea.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the phenanthrene (B1679779) backbone, COSY would reveal the connectivity of the aromatic protons, allowing for sequential assignment around the rings. For example, the signal for the proton at position 1 would show a cross-peak with the proton at position 2, and so on for the other aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances for all protonated carbons in the phenanthrene moiety. bmrb.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). bmrb.io This technique provides the key connections to build the complete molecular framework. For instance, it would show correlations between the N-H protons of the urea (B33335) group and the urea carbonyl carbon (C=O), as well as the imine carbon (C=N). Furthermore, protons on the phenanthrene ring (e.g., at positions 1 and 8) would show correlations to the quinone-like carbonyl carbon (C10) and the imine carbon (C9), confirming the attachment of the semicarbazone moiety to the phenanthrene core.

Table 1: Predicted 2D NMR Correlations for Structural Assignment

ExperimentCorrelated NucleiPurposeExpected Key Correlations
COSY¹H – ¹HIdentifies adjacent protonsH1–H2; H3–H4; H5–H6; H7–H8
HSQC¹H – ¹³C (¹J)Connects protons to their directly attached carbonsH1–C1; H2–C2; etc. for all aromatic C-H
HMBC¹H – ¹³C (²⁻³J)Connects protons and carbons over 2-3 bondsNH/NH₂ to Urea C=O; NH to Imine C=N; H1/H8 to C9/C10

While solution-state NMR describes the molecule as it tumbles freely, solid-state NMR (ssNMR) provides insight into the structure and dynamics of the compound in its crystalline form. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are particularly useful. researchgate.netepa.gov

For this compound, ¹³C CP/MAS NMR would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Chemical shifts in the solid state can differ from those in solution due to intermolecular interactions, such as hydrogen bonding and π-stacking, which are averaged out in solution. acs.org This is particularly relevant for the urea and carbonyl moieties, which are likely to participate in strong hydrogen bonding within the crystal lattice. Thus, ssNMR is a powerful tool for studying polymorphism and confirming the bulk structure of the crystalline material. researchgate.netepa.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is expected to show distinct bands corresponding to its various functional groups.

N-H Vibrations: The urea moiety (–NH-CO-NH₂) will give rise to N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The presence of multiple bands in this region can be indicative of symmetric and asymmetric stretching modes and can be sensitive to hydrogen bonding.

C=O Vibrations: Two distinct carbonyl stretching (νC=O) bands are expected. The quinone-like carbonyl on the phenanthrene ring (C10=O) would likely appear around 1670-1690 cm⁻¹. The urea carbonyl group is expected at a lower frequency, typically 1640-1660 cm⁻¹, due to resonance with the adjacent nitrogen atoms.

C=N and C=C Vibrations: The imine stretch (νC=N) is expected in the 1620-1650 cm⁻¹ region, often coupled with the aromatic C=C stretching vibrations of the phenanthrene rings, which occur between 1450 and 1600 cm⁻¹.

Aromatic C-H Vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region, with their exact positions being indicative of the substitution pattern on the aromatic rings.

Table 2: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
Amide/Urea (NH/NH₂)N-H Stretch3200 - 3500IR
Quinone (C=O)C=O Stretch1670 - 1690IR, Raman
Urea (C=O)C=O Stretch1640 - 1660IR
Imine (C=N)C=N Stretch1620 - 1650IR, Raman
PhenanthreneAromatic C=C Stretch1450 - 1600IR, Raman

To achieve a definitive assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. arxiv.org Using computational methods like Density Functional Theory (DFT), often with the B3LYP functional, the molecular geometry can be optimized to an energy minimum, and the vibrational frequencies can be calculated. core.ac.ukiau.ir

The calculated frequencies are known to have systematic errors, so they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. iau.ir By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode of the molecule. This process is invaluable for distinguishing between closely spaced bands and understanding complex vibrational couplings within the molecule. core.ac.uknih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals, while fluorescence spectroscopy measures the emission of light as they relax back to the ground state.

The UV-Vis spectrum of this compound is expected to be complex, arising from the extensive conjugated π-system of the phenanthrene core, further extended by the semicarbazone side chain. The spectrum would likely exhibit several strong absorption bands. researchgate.net

π→π* Transitions: Intense absorption bands, typically below 350 nm, are expected due to π→π* transitions within the polycyclic aromatic hydrocarbon framework. photochemcad.comresearchgate.net The absorption spectrum of the parent phenanthrene-9,10-dione shows a maximum absorption around 252 nm. nih.gov

n→π* Transitions: Weaker absorption bands at longer wavelengths (above 350 nm) are anticipated. These arise from n→π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups and the nitrogen atom of the imine group. mdpi.com

The fluorescence properties of the molecule will depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. Many polycyclic aromatic hydrocarbons are known to be fluorescent. nih.gov The extended conjugation and potential for intramolecular charge transfer character in the excited state could lead to emission in the visible region of the spectrum. The specific emission wavelength and quantum yield would provide further insight into the electronic structure and rigidity of the molecule.

Elucidation of Electronic Transitions and Energy Levels

The electronic absorption spectrum of this compound is primarily governed by the extended π-conjugated system of the phenanthrenequinone (B147406) core. While specific experimental data for this exact compound is not widely published, the electronic transitions can be understood by examining the parent molecule, 9,10-phenanthrenequinone. The introduction of the aminourea group at the 9-position is expected to modulate these transitions.

The UV-Visible spectrum of 9,10-phenanthrenequinone exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The intense bands in the ultraviolet region are typically assigned to π→π* transitions within the aromatic rings. A lower energy, and typically less intense, band in the visible region is attributed to the n→π* transition of the carbonyl groups.

The aminourea substituent, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the π→π* and n→π* absorption bands due to the extension of the conjugated system and the electron-donating nature of the nitrogen atoms. This shift provides insight into the altered energy levels of the molecular orbitals.

Table 1: Typical Electronic Transitions for the Phenanthrenequinone Chromophore

Transition Type Typical Wavelength (λmax) Range (nm) Description
π→π* 250 - 350 High-intensity transitions within the phenanthrene aromatic system.

Note: The actual λmax values for this compound are expected to be shifted to longer wavelengths compared to the parent 9,10-phenanthrenequinone due to the aminourea substituent.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These shifts in absorption maxima can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions.

For this compound, the following solvent effects are anticipated:

π→π Transitions:* In polar solvents, these bands are likely to exhibit a bathochromic shift. This is because the excited state is generally more polar than the ground state, and is thus stabilized to a greater extent by polar solvent molecules.

n→π Transitions:* Conversely, the n→π* transition is expected to undergo a hypsochromic (blue) shift in polar solvents. The ground state, with its lone pairs on the oxygen atoms, can interact with polar protic solvents via hydrogen bonding. This stabilizes the ground state more than the excited state, leading to an increase in the energy required for the transition.

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound

Solvent Polarity Expected Shift for π→π* Expected Shift for n→π*
Hexane Non-polar Reference Reference
Dichloromethane Moderately Polar Bathochromic Hypsochromic
Ethanol (B145695) Polar, Protic Bathochromic Hypsochromic

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₅H₁₁N₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Table 3: Theoretical and Expected Experimental HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass Expected Experimental Mass
C₁₅H₁₁N₃O₂ [M+H]⁺ 266.0924 Within a few ppm of the calculated mass

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

The fragmentation is likely to be initiated by cleavage of the weaker bonds in the molecule, such as the N-N and C-N bonds of the aminourea moiety.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺ as precursor ion)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Assignment of Fragment
266 223 HNCO (43 Da) [M+H - HNCO]⁺
266 207 NH₂CONH₂ (60 Da) [M+H - NH₂CONH₂]⁺
207 179 CO (28 Da) [C₁₄H₉N]⁺

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information about the different chemical environments of the carbon, nitrogen, and oxygen atoms.

High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would be of particular interest. The C 1s spectrum is expected to show multiple peaks corresponding to carbon atoms in different functional groups: aromatic C-C/C-H, C-N, and C=O. The N 1s spectrum would help to distinguish between the different nitrogen environments in the aminourea group (e.g., C-N and N-H). Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen in the phenanthrenequinone core and the urea moiety. The binding energies of these peaks are indicative of the oxidation states and local chemical environments of the atoms.

Table 5: Expected Core-Level Binding Energy Ranges for this compound

Element Core Level Expected Binding Energy Range (eV) Corresponding Functional Groups
Carbon C 1s 284.5 - 285.5 Aromatic C-C, C-H
285.8 - 286.8 C-N
287.0 - 288.5 C=O (Urea)
288.5 - 289.5 C=O (Quinone)
Nitrogen N 1s 399.0 - 400.5 C-N, N-H
Oxygen O 1s 531.0 - 532.5 C=O (Quinone)

Reactivity and Reaction Mechanisms of 10 Oxophenanthren 9 Ylidene Amino Urea

Hydrolytic Stability and Degradation Pathways of the Imine and Urea (B33335) Moieties

The stability of [(10-Oxophenanthren-9-ylidene)amino]urea in aqueous environments is a critical aspect of its chemical profile. Both the imine (C=N) and urea (NH-CO-NH) groups are susceptible to hydrolysis, although their rates and mechanisms of degradation differ.

The imine bond is generally labile and prone to hydrolysis, especially in the presence of water. This process typically involves the nucleophilic attack of water on the imine carbon, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield the corresponding amine and carbonyl compounds. In the case of this compound, hydrolysis would cleave the molecule into phenanthrene-9,10-dione and aminourea. The stability of the imine bond can be influenced by pH, with acid catalysis often accelerating the hydrolysis rate. However, N-substituted imine derivatives like hydrazones have been noted to possess greater stability against hydrolysis compared to simple imines. researchgate.net

The urea moiety is generally more stable to hydrolysis than the imine group. However, under more forceful conditions such as elevated temperatures or in the presence of strong acids or bases, it can undergo hydrolysis to produce amines and carbamic acid, which further decomposes to carbon dioxide and ammonia. The specific degradation pathway for the urea portion of this compound would depend on the reaction conditions. Studies on polyurethane ureas have shown that the urethane (B1682113) groups are susceptible to hydrolysis at elevated temperatures. nih.gov

MoietyGeneral Hydrolytic StabilityPotential Degradation ProductsInfluencing Factors
ImineGenerally labile, prone to hydrolysis researchgate.netPhenanthrene-9,10-dione, AminoureapH, temperature, presence of catalysts
UreaMore stable than imine, requires harsher conditions for hydrolysis nih.govAmines, Carbon Dioxide, AmmoniaHigh temperature, strong acids/bases

Nucleophilic and Electrophilic Reactivity at Key Functional Sites

The distribution of electron density in this compound creates distinct sites for nucleophilic and electrophilic attack.

Electrophilic Centers:

The carbon atom of the imine group (C=N) is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. youtube.com

The carbonyl carbon of the urea moiety is also an electrophilic center, readily attacked by nucleophiles.

Nucleophilic Centers:

The nitrogen atoms of both the imine and urea groups possess lone pairs of electrons, rendering them nucleophilic. youtube.com

The oxygen atom of the carbonyl group in the urea moiety also has lone pairs and can act as a nucleophile.

The phenanthrene (B1679779) core, being an electron-rich aromatic system, can also participate in electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the attached imine-urea substituent. numberanalytics.com

Functional GroupKey Atom(s)Reactivity
Imine (C=N)CarbonElectrophilic youtube.com
NitrogenNucleophilic
Urea (NH-CO-NH)Carbonyl CarbonElectrophilic
Nitrogen AtomsNucleophilic
Carbonyl OxygenNucleophilic
Phenanthrene CoreRing CarbonsSusceptible to electrophilic attack numberanalytics.com

Cycloaddition Reactions Involving the Phenanthrene Core

The phenanthrene ring system can participate in cycloaddition reactions, which are valuable for the synthesis of more complex molecular architectures. numberanalytics.comnumberanalytics.com These reactions involve the formation of a new ring by the concerted or stepwise combination of two or more unsaturated molecules.

One of the most well-known cycloaddition reactions for aromatic systems is the Diels-Alder reaction, a [4+2] cycloaddition. numberanalytics.com While phenanthrene itself is relatively stable, certain regions of the molecule, particularly the 9,10-bond which has more double bond character, can act as a diene in Diels-Alder reactions with suitable dienophiles. youtube.com The presence of the imine-urea substituent at the 9-position of this compound would significantly influence the electronic properties of the phenanthrene core and, consequently, its reactivity in cycloaddition reactions.

Other types of cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, are also known for phenanthrene and its derivatives, leading to the formation of four- and five-membered rings, respectively. numberanalytics.comnumberanalytics.com The specific conditions and reactants would determine the feasibility and outcome of such reactions for this compound. The synthesis of phenanthrene derivatives can be achieved through various cycloaddition strategies, including net [5+5] cycloadditions. nih.govresearchgate.net

Redox Reactions of this compound

The redox behavior of this compound is expected to be complex, involving potential electron transfer processes at the phenanthrene core, the imine bond, and the urea functionality.

The extended π-system of the phenanthrene core makes it susceptible to both oxidation and reduction. Electron transfer processes are fundamental to many chemical and biological reactions. youtube.comyoutube.com Phenanthroline derivatives, which share structural similarities with the phenanthrene core, have been studied for their electron-transport properties. researchgate.net The addition of the imine-urea substituent would modulate the redox potential of the phenanthrene ring. The imine group itself can also undergo reduction to the corresponding amine.

Reactions involving radical intermediates are significant in the chemistry of aromatic compounds. nih.govnih.gov The formation of phenanthrene can occur through radical-radical recombination reactions. nih.govnih.gov The stability of any radical species formed from this compound would be influenced by the delocalization of the unpaired electron over the phenanthrene ring system. Resonance-stabilized free radicals are known to be key intermediates in the growth of polycyclic aromatic hydrocarbons. rsc.org

Photochemical Transformations and Photoreactivity Studies

The photochemistry of phenanthrene and its derivatives is a well-studied area. nih.govnih.gov Aromatic compounds can absorb UV light, leading to excited electronic states that can undergo various transformations. For phenanthrene derivatives, photochemical reactions can include cyclizations, rearrangements, and fragmentations. nih.govrsc.org

Coordination Chemistry of 10 Oxophenanthren 9 Ylidene Amino Urea As a Ligand

Ligand Design Principles for Nitrogen and Oxygen Donor Sites

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Ligands containing both nitrogen and oxygen donor atoms, such as [(10-Oxophenanthren-9-ylidene)amino]urea, are particularly versatile. labinsights.nl Oxygen-donor ligands, which include moieties like carbonyl and hydroxyl groups, can form complexes with various metals, including transition metals and alkaline earth metals. alfa-chemistry.com Nitrogen-donor ligands are among the most common and successful types used in coordination chemistry, valued for their wide applications in catalysis and medicine. labinsights.nl

The effectiveness of this compound as a ligand stems from several key principles:

Hard and Soft Acid-Base (HSAB) Theory : The ligand possesses both a hard oxygen donor (from the carbonyl group of the phenanthrenequinone (B147406) and the urea (B33335) moiety) and borderline nitrogen donors (from the imine and amino groups). This allows it to coordinate effectively with a variety of metal ions. Hard metal ions (e.g., Cr(III), Fe(III)) will preferentially bind to the hard oxygen atoms, while borderline metal ions (e.g., Cu(II), Ni(II), Zn(II)) can coordinate to both nitrogen and oxygen atoms.

Chelation Effect : As a multidentate ligand, it can form stable five- or six-membered chelate rings with a metal ion. This chelation leads to enhanced thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands.

Steric and Electronic Tuning : The bulky phenanthrene (B1679779) group provides a rigid scaffold that influences the stereochemistry of the metal's coordination sphere. The electronic properties of this aromatic system can also be tuned through substitution on the phenanthrene rings, which in turn affects the electronic structure and reactivity of the metal center. The presence of the imine (C=N) group in such Schiff bases is crucial for their ability to form stable complexes with various oxidation states of metal ions. nih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). revistabionatura.comnih.govrdd.edu.iq The ligand can be synthesized via a condensation reaction between 9,10-phenanthrenequinone and semicarbazide (B1199961). revistabionatura.comresearchgate.net

Transition metals, with their partially filled d-orbitals, form a vast array of complexes with this compound and related ligands. The synthesis of new transition metal complexes of a Schiff base derived from 9,10-phenanthrenequinone and p-toluic hydrazide has been reported, involving Cu(II) and Ni(II). kashanu.ac.ir Similarly, complexes of the thiosemicarbazone derivative of 9,10-phenanthrenequinone with copper, nickel, and cobalt have been synthesized and characterized. nih.govmst.edu

Characterization of these complexes relies on a combination of analytical techniques:

Elemental Analysis : Confirms the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy : Provides evidence of coordination. A shift in the vibrational frequencies of the C=O (carbonyl) and C=N (imine) groups of the ligand upon complexation indicates their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region can be assigned to M-N and M-O stretching vibrations.

UV-Visible Spectroscopy : Gives insight into the electronic transitions within the complex and the coordination geometry around the metal ion. The spectra typically show bands corresponding to ligand-based π→π* and n→π* transitions, as well as lower energy d-d transitions for the metal ion.

Magnetic Susceptibility Measurements : Determines the magnetic moment of the complex, which helps in elucidating the oxidation state and spin state of the metal ion and suggesting the coordination geometry.

X-ray Crystallography : Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry. For instance, the X-ray crystal structure of a nickel complex with the related thiosemicarbazone ligand revealed an octahedral geometry with two tridentate ligands coordinating to the metal center. nih.govmst.edu

While less common than transition metals, main group metals also form complexes with semicarbazone ligands. researchgate.netresearchgate.net Semicarbazones and their thio-analogues are known to form complexes with elements from groups 12, 13, 14, and 15. researchgate.net The coordination chemistry often involves the neutral or deprotonated form of the ligand. researchgate.net For example, zinc(II), a group 12 metal, readily forms complexes with Schiff base ligands and has applications in catalysis. researchgate.net The characterization techniques are similar to those used for transition metal complexes, with NMR spectroscopy (for diamagnetic complexes) being particularly useful for elucidating the structure in solution.

Binding Modes and Coordination Geometries in Metal Complexes

This compound can exhibit several binding modes depending on the metal ion, the reaction conditions, and the presence of other coordinating anions.

Bidentate (N,O) Coordination : The ligand can coordinate through the imine nitrogen and the urea carbonyl oxygen, forming a five-membered chelate ring.

Tridentate (O,N,O) or (O,N,N) Coordination : It can act as a tridentate ligand by coordinating through the phenanthrenequinone carbonyl oxygen, the imine nitrogen, and either the urea carbonyl oxygen or the terminal amino nitrogen. Studies on related thiosemicarbazone ligands show they often act as tridentate chelators. researchgate.net

These binding modes lead to various coordination geometries, which are influenced by the coordination number of the metal ion. nih.gov

Octahedral : A common geometry for metal ions like Co(II) and Ni(II), often achieved with a 1:2 metal-to-ligand ratio where the ligand acts as a tridentate donor. nih.gov A nickel complex with a related 9,10-phenanthrenequinone thiosemicarbazone ligand was found to have an octahedral geometry. nih.govmst.edu

Square Planar : Often observed for Cu(II) complexes. nih.gov

Tetrahedral : A preferred geometry for Zn(II) complexes. nih.gov

The table below summarizes common coordination geometries for selected transition metal ions.

Metal IonPreferred Coordination GeometryTypical Coordination Number
Co(II)Octahedral6
Ni(II)Octahedral6
Cu(II)Square Planar / Distorted Square Pyramidal4 or 5
Zn(II)Tetrahedral4

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic structure of metal complexes derived from this compound is a result of the interaction between the metal d-orbitals and the ligand's molecular orbitals.

Electronic Absorption Spectra (UV-Vis) : The UV-Vis spectra of the complexes typically display several absorption bands. High-energy bands are usually attributed to intra-ligand (π→π* and n→π*) transitions within the phenanthrene and semicarbazone moieties. Lower energy bands in the visible region are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. semanticscholar.org For complexes of transition metals with d-electrons, weak absorption bands corresponding to d-d transitions can also be observed, and their positions provide information about the ligand field strength and coordination geometry. semanticscholar.orgulisboa.pt

Infrared (IR) Spectra : IR spectroscopy is a powerful tool for determining the ligand's coordination mode. Key vibrational bands are monitored for shifts upon complexation.

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
ν(N-H) (amino)~3400-3200Shift to lower frequency if involved in coordination
ν(C=O) (urea)~1690-1670Shift to lower frequency

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy provides detailed information about the electronic environment of the metal ion. ulisboa.pt The g-values and hyperfine coupling constants can help to identify the nature of the metal-ligand bonding and the geometry of the complex. ulisboa.pt

Computational Studies : Density Functional Theory (DFT) calculations are often employed to complement experimental data. kashanu.ac.irnih.gov These studies can provide insights into the optimized geometry, electronic structure, molecular orbital distributions (HOMO/LUMO), and theoretical vibrational frequencies, aiding in the interpretation of spectroscopic results. semanticscholar.orgnih.gov

Catalytic Applications of Metal Complexes Derived from this compound

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. researchgate.netresearchgate.netresearcher.life This activity is attributed to the ability of the metal center to exist in multiple oxidation states and the tunability of the ligand environment. nih.govresearchgate.net While specific catalytic studies on complexes of this compound are not extensively reported, the structural similarities to other catalytically active Schiff base complexes suggest potential applications.

Potential catalytic reactions include:

Oxidation Reactions : Many Schiff base complexes, particularly of transition metals like cobalt, nickel, copper, and iron, are effective catalysts for the oxidation of various substrates, including phenols, sulfides, and hydrocarbons. researchgate.netresearcher.life The catalytic activity of some complexes in the oxidation of secondary aromatic alcohols has been shown to be higher for substrates with electron-withdrawing groups. mdpi.com

Polymerization : Certain Schiff base complexes of metals like iron, cobalt, and nickel have been used as catalysts in the polymerization of olefins such as ethylene (B1197577) and propylene. researchgate.net

Carbon-Carbon Bond Forming Reactions : Chiral Schiff base complexes have shown selectivity in reactions like aldol (B89426) and Henry reactions. tandfonline.com They have also been investigated for C-C coupling reactions such as the Suzuki reaction. researchgate.net

The catalytic performance of these complexes is often dependent on the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The phenanthrenequinone moiety in the ligand could potentially participate in redox processes, further enhancing the catalytic potential of its metal complexes.

Supramolecular Chemistry and Self Assembly of 10 Oxophenanthren 9 Ylidene Amino Urea

Intermolecular Interactions in Solid-State and Solution (Hydrogen Bonding, π-Stacking)

No crystal structure data for [(10-Oxophenanthren-9-ylidene)amino]urea is available in the common crystallographic databases. Without this information, a definitive analysis of the hydrogen bonding patterns and π-stacking geometries in the solid state is not possible. While it can be hypothesized that the urea (B33335) moiety would lead to the formation of common hydrogen-bonded synthons, such as dimers or catemers, and that the phenanthrene (B1679779) units would engage in π-π interactions, the specific details of these interactions, including bond distances and angles, are unknown. Similarly, spectroscopic or computational studies that would shed light on its associative behavior in solution have not been reported.

Crystal Engineering Strategies for Directed Assembly

The field of crystal engineering relies on the predictable control of intermolecular interactions to design materials with desired properties. For a molecule like this compound, strategies could potentially involve co-crystallization with other molecules that can complement its hydrogen bonding or π-stacking capabilities. However, there are no published examples of such strategies being applied to this specific compound.

Formation of Supramolecular Architectures (e.g., Dimers, Polymers, Networks)

The combination of hydrogen bonding and π-stacking in this compound suggests the potential for the formation of various supramolecular architectures, from simple dimers to extended one-, two-, or three-dimensional networks. The specifics of which architectures are formed would depend on factors such as solvent and crystallization conditions. In the absence of experimental evidence, any description of these architectures would be purely speculative.

Host-Guest Chemistry and Molecular Recognition Phenomena

The rigid, aromatic structure of the phenanthrene unit, combined with the potential for specific interactions from the urea group, could make this compound a candidate for applications in molecular recognition and host-guest chemistry. It could potentially act as a guest in larger host molecules or self-assemble to form a host for smaller guests. However, no studies have been published that explore these possibilities.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

The ability to form ordered structures on surfaces is a key aspect of materials science. Molecules with the capacity for strong intermolecular interactions can sometimes form self-assembled monolayers on suitable substrates. There is currently no research available on the surface chemistry of this compound or its potential to form SAMs.

Electrochemical Behavior of 10 Oxophenanthren 9 Ylidene Amino Urea

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic Voltammetry (CV):

Cyclic voltammetry of [(10-Oxophenanthren-9-ylidene)amino]urea is expected to reveal the key redox processes associated with the molecule. The primary electroactive center is the o-quinone system of the phenanthrene-9,10-dione framework. In aprotic media, quinones typically undergo two successive one-electron reductions. For this compound, this would involve the formation of a semiquinone radical anion and then a dianion.

The anticipated reduction process can be depicted as follows:

First Reduction: A reversible one-electron transfer to form the radical anion. this compound + e⁻ ⇌ this compound•⁻

Second Reduction: A subsequent reversible one-electron transfer to form the dianion. this compound•⁻ + e⁻ ⇌ this compound²⁻

In protic media, such as aqueous solutions, the reduction of the quinone moiety is often a two-electron, two-proton process that leads to the formation of the corresponding hydroquinone. This process can be either concerted or stepwise, depending on the pH of the solution.

The semicarbazone group (–N=C(NH₂)NHC=O) is generally considered to be electrochemically active at higher potentials, typically undergoing irreversible oxidation. This oxidation can lead to various products, including the formation of heterocyclic compounds through cyclization. Therefore, the cyclic voltammogram of this compound would likely exhibit reversible reduction peaks at negative potentials corresponding to the quinone system and an irreversible oxidation peak at positive potentials attributed to the semicarbazone moiety.

Chronoamperometry:

Chronoamperometry, a technique where the potential is stepped to a value where a faradaic reaction occurs and the resulting current is measured as a function of time, can provide insights into the kinetics and diffusion characteristics of the electrochemical processes. For a diffusion-controlled process, the current (I) decays with time (t) according to the Cottrell equation:

I(t) = nFAD1/2C / (πt)1/2

Where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient

C is the bulk concentration of the analyte

By analyzing the current-time transient for the reduction of the phenanthrenequinone (B147406) core of this compound, the diffusion coefficient of the molecule can be determined. This information is valuable for understanding the mass transport of the species to the electrode surface.

Redox Potentials and Electron Transfer Mechanisms

The redox potentials of this compound are influenced by the electronic properties of both the phenanthrenequinone core and the semicarbazone substituent. The electron-withdrawing nature of the imine and carbonyl groups in the semicarbazone moiety is expected to make the reduction of the quinone system more favorable, thus shifting the reduction potentials to more positive values compared to unsubstituted phenanthrene-9,10-dione.

The ground state reduction potential for a trifluoromethyl-substituted phenanthrenequinone derivative has been reported to be -0.63 V (vs. SCE) in acetonitrile (B52724). tuni.fi It is plausible that the reduction potential for this compound would be in a similar range, with slight variations due to the electronic effects of the semicarbazone group.

Influence of Solvent and Electrolyte on Electrochemical Responses

The electrochemical behavior of this compound is expected to be significantly influenced by the choice of solvent and supporting electrolyte.

Solvent Effects: The polarity of the solvent can affect the stability of the charged intermediates formed during the redox reactions. In polar aprotic solvents like acetonitrile or dimethylformamide, the radical anion and dianion of the quinone moiety are relatively stable, leading to well-defined, reversible cyclic voltammograms. In protic solvents, hydrogen bonding can stabilize the reduced species, and the availability of protons can lead to proton-coupled electron transfer reactions.

Electrolyte Effects: The nature of the supporting electrolyte cation can influence the reduction potentials of the quinone. Smaller, more charge-dense cations (like Li⁺) can form ion pairs with the negatively charged reduced quinone species, stabilizing them and shifting the reduction potentials to more positive values compared to larger cations (like tetrabutylammonium, TBA⁺). nih.gov The choice of electrolyte anion can also play a role, particularly if it has specific interactions with the analyte or the electrode surface.

The table below summarizes the expected influence of different solvents and electrolytes on the electrochemical parameters of the quinone moiety.

Solvent/Electrolyte PropertyExpected Effect on Quinone Reduction
High Solvent Polarity Stabilization of charged species, potentially leading to better-defined redox waves.
Protic Solvents (e.g., water, alcohols) Proton-coupled electron transfer, leading to a single two-electron, two-proton wave.
Aprotic Solvents (e.g., acetonitrile, DMF) Stepwise one-electron reductions, forming stable radical anions and dianions.
Small, Hard Cations (e.g., Li⁺) Ion pairing with reduced species, shifting reduction potentials to more positive values.
Large, Soft Cations (e.g., TBA⁺) Weaker ion pairing, resulting in more negative reduction potentials.

Electrochemical Studies of Modified Electrodes with this compound

While there are no specific reports on electrodes modified with this compound, studies on electrodes modified with phenanthrene-9,10-dione provide valuable insights. Phenanthrene-9,10-dione has been used to modify electrode surfaces to enhance their performance in applications such as supercapacitors. nih.gov

When immobilized on an electrode surface, for instance, through adsorption on a nitrogen-doped reduced graphene oxide composite, phenanthrene-9,10-dione provides pseudocapacitance through its fast and reversible redox reactions. nih.gov This suggests that this compound could also be a promising candidate for electrode modification. The presence of the semicarbazone group could offer additional functionalities, such as providing sites for further chemical modification or influencing the adsorption properties of the molecule on the electrode surface.

The electrochemical response of a modified electrode would be characterized by surface-confined redox peaks in the cyclic voltammogram. The peak currents would be proportional to the scan rate, and the peak potentials would provide information about the thermodynamics of the surface-bound redox couple.

Photoelectrochemistry of the Compound

The photoelectrochemical behavior of this compound would be related to its ability to absorb light and undergo subsequent electron transfer reactions. The phenanthrene (B1679779) core is a well-known chromophore that absorbs in the UV region. Upon photoexcitation, the molecule can be promoted to an excited state with different redox properties compared to its ground state.

For instance, a trifluoromethyl-substituted phenanthrenequinone derivative has a triplet excited state energy of 2.13 eV. tuni.fi This energy can be used to calculate the excited state reduction potential, which is significantly more positive than the ground state reduction potential, making the excited molecule a much stronger oxidizing agent.

If this compound possesses similar photochemical properties, it could potentially be used in photoelectrochemical applications. For example, when immobilized on a semiconductor electrode, photoexcitation of the compound could lead to electron injection into the conduction band of the semiconductor or hole injection into the valence band, generating a photocurrent. The efficiency of this process would depend on the energy levels of the compound's excited state relative to the band edges of the semiconductor. Further research would be needed to explore the specific photoelectrochemical properties of this compound.

Crystallographic Analysis of 10 Oxophenanthren 9 Ylidene Amino Urea and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise atomic arrangement within a crystal. This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

For [(10-Oxophenanthren-9-ylidene)amino]urea, SC-XRD would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, confirming the geometry of the phenanthrene (B1679779) core and the urea (B33335) moiety.

Stereochemistry: The configuration of the imine double bond (E/Z isomerism).

Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking interactions, and other non-covalent forces that govern the crystal packing.

While data for the target compound is unavailable, the crystal structure of a related phenanthrene derivative, (9E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazone monohydrate, provides a valuable case study. researchgate.net The crystallographic data for this compound, as determined by X-ray diffraction, is summarized in the table below. researchgate.net

Parameter Value
Chemical Formula C₂₅H₂₁N₃O · H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.234(3)
b (Å) 10.987(2)
c (Å) 13.568(3)
β (°) 108.91(3)
Volume (ų) 2007.0(7)
Z 4
Calculated Density (g/cm³) 1.348

Table 1: Crystallographic data for (9E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazone monohydrate. researchgate.net

The study of this related structure revealed that the molecule exists as a specific isomer and that strong hydrogen bonds involving the water molecule are crucial in forming pseudo-centrosymmetric dimers. researchgate.net A similar detailed analysis for this compound would be instrumental in understanding its solid-state behavior.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities.

The existence of polymorphism in this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be analyzed by SC-XRD to determine its unique crystal structure.

Research on related semicarbazones has demonstrated the prevalence of polymorphism. For instance, 5-nitro-2-furaldehyde (B57684) semicarbazone is known to exist in at least three polymorphic forms. nih.govnih.gov The differences in their crystal structures arise from variations in the hydrogen bonding patterns. nih.gov Similarly, 1,2-naphthoquinone-2-semicarbazone crystallizes into two concomitant polymorphs, both in chiral space groups, despite the molecule itself being achiral. acs.org These examples highlight the likelihood of polymorphic behavior in this compound due to its flexible urea group and potential for varied hydrogen bonding.

Co-crystallization and Solid-State Complex Formation

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. nih.gov Co-crystals of this compound could be formed with other molecules (co-formers) that can engage in non-covalent interactions, such as hydrogen bonding, with the urea or phenanthrenequinone (B147406) moieties.

Urea and its derivatives are well-known for their ability to form co-crystals due to the presence of strong hydrogen bond donors (N-H) and acceptors (C=O). nih.govresearchgate.net Studies have shown the successful formation of urea-based pharmaceutical co-crystals with improved physical properties. nih.govresearchgate.net Similarly, phenanthrene and its derivatives have been shown to form co-crystals with various guest molecules. nih.govmdpi.com

The formation of co-crystals of this compound would be investigated by screening a range of potential co-formers. The resulting solid phases would be analyzed by SC-XRD to confirm the formation of a new crystalline phase and to elucidate the intermolecular interactions between the compound and the co-former.

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective at accurately locating hydrogen atoms. This is because X-rays are scattered by electrons, and hydrogen has only one electron. Neutron diffraction, on the other hand, involves the scattering of neutrons by atomic nuclei. The scattering power of hydrogen for neutrons is comparable to that of heavier atoms, making neutron diffraction the method of choice for precisely determining the positions of hydrogen atoms. mdpi.comstfc.ac.ukias.ac.in

For this compound, neutron diffraction would be particularly valuable for:

Accurate Hydrogen Bonding Geometry: Precisely determining the N-H and O-H bond lengths and the geometry of hydrogen bonds. nih.govnih.gov

Tautomeric Forms: Unambiguously identifying the tautomeric form of the urea moiety in the solid state.

Protonation States: Determining the protonation state of any acidic or basic sites in the molecule or its derivatives.

Neutron diffraction studies require larger single crystals than SC-XRD. stfc.ac.uk However, the detailed information obtained about the hydrogen bonding network is crucial for a complete understanding of the crystal structure and intermolecular interactions. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials in a powdered form. researchgate.netcreative-biostructure.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. malvernpanalytical.com

PXRD would be used for this compound in several ways:

Phase Identification: Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint." This allows for the identification of the specific polymorph or co-crystal present in a bulk sample. creative-biostructure.commalvernpanalytical.com

Purity Analysis: PXRD can be used to assess the purity of a crystalline sample by detecting the presence of any crystalline impurities.

Monitoring Phase Transitions: Changes in the PXRD pattern as a function of temperature or other variables can be used to monitor solid-state phase transitions, such as those between different polymorphs.

The table below shows a hypothetical comparison of PXRD data for two polymorphs of this compound, illustrating how the technique can distinguish between different crystal forms.

2θ Angle (°) Polymorph A Intensity Polymorph B Intensity
8.5HighMedium
12.3MediumAbsent
15.8LowHigh
21.0HighHigh
25.4MediumLow

Table 2: Hypothetical PXRD peak positions and intensities for two polymorphs of this compound.

Advanced Materials Science Applications of 10 Oxophenanthren 9 Ylidene Amino Urea Based Systems

Polymer Chemistry and Advanced Functional Materials

Further research and synthesis of [(10-Oxophenanthren-9-ylidene)amino]urea and its derivatives would be required to explore their potential in these advanced materials science domains. Without foundational research, any discussion of their properties and applications would be purely speculative.

Academic Research Perspectives and Future Directions for 10 Oxophenanthren 9 Ylidene Amino Urea

Emerging Synthetic Methodologies for Related Highly Substituted Phenanthrene (B1679779) Derivatives

The synthesis of the core phenanthrene structure has evolved significantly beyond classical methods like the Bardhan-Sengupta and Haworth syntheses. scispace.com Modern organic synthesis now offers a toolkit of sophisticated and efficient reactions for creating highly substituted and functionalized phenanthrene derivatives, which could be adapted for the synthesis of precursors to [(10-Oxophenanthren-9-ylidene)amino]urea.

One of the most promising areas is photocatalysis , which utilizes visible light to promote radical cyclizations under mild conditions. nih.gov This approach offers a green alternative to traditional methods that often require harsh reagents and high temperatures. For instance, photocatalyzed Pschorr cyclization of stilbene (B7821643) diazonium salts and intramolecular radical cyclizations of biphenyl (B1667301) moieties have been successfully employed to construct the phenanthrene skeleton. nih.gov

Transition-metal-catalyzed reactions , particularly those involving palladium, have become indispensable for phenanthrene synthesis. Domino one-pot reactions, combining C-H activation, decarbonylation, and retro-Diels-Alder processes, allow for the construction of complex phenanthrene derivatives from readily available starting materials like aryl iodides and ortho-bromobenzoyl chlorides. researchgate.net These methods are notable for their high yields, shorter reaction times, and broad substrate scope. researchgate.net

Furthermore, oxidative radical cyclization presents another modern strategy. Tin-mediated radical transformations of biphenyl aryl acetylenes can produce functionalized phenanthrenyl stannanes, which serve as versatile building blocks for more complex polyaromatic systems. nih.gov

A summary of these emerging methodologies is presented in Table 1.

MethodologyKey FeaturesStarting Materials (Examples)Catalyst/ConditionsRef.
Photocatalysis Mild reaction conditions, use of visible light, radical-mediated.Stilbene diazonium salts, substituted biphenyls.Ru(bpy)₃²⁺, fac-Ir(ppy)₃, visible light. nih.gov
Palladium-Catalyzed Domino Reactions One-pot synthesis, high efficiency, C-H activation.Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene.Pd(OAc)₂, various ligands. researchgate.net
Oxidative Radical Cyclization Formation of functionalized phenanthrenes, tin-mediated.Biphenyl aryl acetylenes.Bu₃SnH, AIBN. nih.gov

These advanced synthetic strategies provide powerful tools for creating a diverse library of phenanthrene derivatives, which can then be converted to compounds like this compound with tailored electronic and steric properties for various applications.

Exploration of Novel Coordination Architectures and Metallosupramolecular Systems

The this compound molecule possesses multiple coordination sites, primarily through the oxygen and nitrogen atoms of the semicarbazone group, making it an excellent candidate for the construction of novel coordination complexes and metallosupramolecular assemblies. Semicarbazones are well-known for their ability to act as chelating ligands, coordinating with a variety of metal ions. benthamscience.comwikipedia.org The coordination typically involves the carbonyl oxygen and the azomethine nitrogen, forming stable chelate rings. wikipedia.org

The parent compound, 9,10-phenanthrenequinone, and its derivatives are known to participate in interesting coordination chemistry. For example, 9,10-phenanthrenequinone can coordinate to metal centers as a radical-anion. rsc.org Its thiosemicarbazone analogue forms metal complexes with significant biological activity, such as anticancer properties. researchgate.net The nickel complex of phenanthrenequinone (B147406) thiosemicarbazone, for instance, adopts an octahedral geometry with two tridentate ligands coordinating in their thiolato form. researchgate.net

The self-assembly of phenanthrene-based ligands with metal ions can lead to the formation of discrete, well-defined metallosupramolecular architectures, such as triangles and prisms. scispace.com These structures are of great interest for their potential applications in catalysis, sensing, and molecular recognition. The rigid and planar nature of the phenanthrene unit can impart stability and pre-organization to these assemblies.

Future research could focus on synthesizing and characterizing metal complexes of this compound with various transition metals (e.g., Cu, Ni, Co, Zn). The resulting complexes could exhibit interesting magnetic, electronic, and catalytic properties. The potential coordination modes of this ligand are depicted in Table 2.

Potential Donor AtomsCoordination ModePotential Metal IonsPossible Geometries
Carbonyl Oxygen, Azomethine NitrogenBidentateCu(II), Ni(II), Zn(II), Co(II)Square planar, Tetrahedral, Octahedral
Phenanthrenequinone OxygenMonodentateMo(VI), Re(V)Octahedral
Urea (B33335) Nitrogen/OxygenMonodentate/BidentateLanthanides, ActinidesVarious high-coordination numbers

The exploration of these coordination possibilities could lead to the development of new functional materials, from single-molecule magnets to catalysts for organic transformations.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the predictive design of molecules with desired properties. For phenanthrene derivatives, DFT calculations are routinely used to investigate their electronic structure, spectroscopic properties, and reactivity. rsc.orgsemanticscholar.org

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic band gap, which is crucial for applications in organic electronics like solar cells and light-emitting diodes. semanticscholar.orgconsensus.app For instance, a computational study on a series of phenanthrene and phenanthroline derivatives using DFT at the B3LYP/6-31++G(d,p) level helped to identify their potential as organic semiconductors. semanticscholar.org

Molecular docking studies, which often start with DFT-optimized geometries, can predict the binding modes and affinities of phenanthrene derivatives with biological targets such as proteins and DNA. rsc.org This is particularly relevant for medicinal chemistry applications, where phenanthrene-based compounds have shown promise as anticancer agents due to their ability to intercalate into DNA. nih.gov

Machine learning models are also being developed to accelerate the discovery of new materials. By training algorithms on large datasets of computationally derived properties of phenanthrene-based dyes, it is possible to predict the performance of new, untested molecules in applications like organic photovoltaics, thus guiding synthetic efforts towards the most promising candidates. mdpi.com

Key computational parameters and their significance for this compound are summarized in Table 3.

Computational MethodCalculated PropertySignificance for Predictive Design
Density Functional Theory (DFT) HOMO/LUMO energies, band gapPredicts electronic and optical properties for use in organic electronics. semanticscholar.orgconsensus.app
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, predicting reactivity. rsc.org
Vibrational Frequencies (IR/Raman)Aids in the characterization and identification of the synthesized compound. rsc.org
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis)Predicts the color and light-absorbing properties of the molecule. semanticscholar.org
Molecular Docking Binding energy and mode with receptorsPredicts biological activity and guides drug design. rsc.org
Machine Learning Property prediction (e.g., photovoltaic efficiency)Accelerates the design of new functional materials. mdpi.com

Applying these computational tools to this compound and its potential derivatives will be crucial for rationally designing molecules with optimized properties for specific applications.

Integration into Hybrid Organic-Inorganic Materials

The incorporation of phenanthrene derivatives into hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the desirable properties of both components, such as the processability and functionality of organic molecules with the stability and electronic properties of inorganic materials. slideshare.net

Polymers and Copolymers: Phenanthrene-containing polymers have been synthesized for use in polymer light-emitting diodes (PLEDs). For example, copolymers of cyclopenta[def]phenanthrene and benzothiadiazole have been developed as green-light-emitting materials. nih.gov The introduction of different functional units onto the phenanthrene backbone allows for the tuning of the electronic and optical properties of the resulting polymers. nih.gov

Metal-Organic Frameworks (MOFs): The use of phenanthroline, a nitrogen-containing analogue of phenanthrene, as a ligand in the construction of MOFs is well-established. scispace.com These materials can exhibit interesting luminescence and photocatalytic properties. Phenanthrene-dicarboxylate and -tetracarboxylate ligands have also been used to build porous MOFs for gas storage applications. acs.org The functional groups on this compound could serve as anchor points for its integration as a linker or a guest molecule within a MOF structure.

Nanocomposites: Phenanthrene and its derivatives can be incorporated into nanocomposite materials for environmental applications. For instance, composite materials of titanate nanotubes supported on activated charcoal have shown high efficiency for the adsorption and photodegradation of phenanthrene from water. consensus.app Metal-based nanocomposites, such as those containing iron or zinc oxides, are also being explored for the photocatalytic degradation of phenanthrene. mdpi.com Phenanthrene has also been used as a carbon source for the synthesis of nitrogen-doped multilayer graphene, an advanced material for lithium-ion batteries. studysmarter.co.uk

Examples of phenanthrene integration into hybrid materials are provided in Table 4.

Hybrid Material TypePhenanthrene ComponentInorganic ComponentApplicationRef.
Conducting Polymer Poly(cyclopenta[def]phenanthrene)-Polymer Light-Emitting Diodes (PLEDs) nih.gov
Metal-Organic Framework (MOF) 1,10-PhenanthrolineZn(II), Cd(II), Mn(II)Luminescence, Photocatalysis scispace.com
Photocatalytic Composite Phenanthrene (as pollutant)Titanate Nanotubes/Activated CharcoalEnvironmental Remediation consensus.app
Adsorbent Material PhenanthreneNanoscale Zero-Valent IronWater Purification nih.gov
Battery Anode Material Phenanthrene (as carbon source)Fe₃N/GrapheneLithium-Ion Batteries studysmarter.co.uk

The versatile chemistry of this compound makes it a promising candidate for creating novel hybrid materials with tailored functionalities for applications in electronics, catalysis, and environmental science.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a polycyclic aromatic hydrocarbon and a reactive semicarbazone moiety in this compound opens up a wide range of interdisciplinary research opportunities.

Medicinal Chemistry: Phenanthrene derivatives are found in numerous natural products with significant biological activities, including analgesic, anti-inflammatory, and anticancer properties. scispace.comnih.gov The planar structure of the phenanthrene core allows for intercalation into DNA, a mechanism exploited in cancer chemotherapy. nih.gov The semicarbazone and thiosemicarbazone functionalities are also known to impart biological activity, often enhanced upon coordination to metal ions. researchgate.net This suggests that this compound and its metal complexes could be promising candidates for drug discovery programs, particularly in oncology.

Materials Science and Sensor Technology: The fluorescent properties of the phenanthrene core make it an attractive building block for chemical sensors and probes. researchgate.net Phenanthrene-imidazole-based fluorescent probes have been developed for the selective detection of metal ions like Cu²⁺ and Ag⁺. rsc.orgresearchgate.net Photoactivatable fluorescent probes based on phenanthrene have also been designed for live-cell imaging. consensus.app By modifying the semicarbazone unit of this compound, it may be possible to develop new selective chemosensors for various analytes.

Catalysis: Metal complexes of phenanthrene-imine derivatives have been shown to be active catalysts for polymerization reactions, such as the cis-1,4 polymerization of isoprene. rsc.org The coordination of this compound to catalytically active metals could lead to new catalysts for a variety of organic transformations. Furthermore, phenanthrene-containing materials are being investigated for photocatalysis, particularly for the degradation of environmental pollutants. mdpi.com

Environmental Chemistry: The fate and transformation of phenanthrene, a common environmental pollutant, is a major area of research. mdpi.com Understanding the chemical and photochemical behavior of derivatives like this compound can contribute to this field. Moreover, as mentioned, phenanthrene-based materials are being developed for the remediation of contaminated water and soil. mdpi.com An electrochemical immunosensor based on a carbon nanotube-chitosan composite has been developed for the sensitive detection of phenanthrene in seawater. nih.gov

The convergence of these diverse fields of research highlights the significant potential of this compound and related highly substituted phenanthrenes as a platform for future scientific discovery and technological innovation.

Q & A

Q. What statistical frameworks validate reproducibility in pharmacological assays for this compound?

  • Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (n ≥ 3). Report %RSD for intra-day/inter-day precision. For IC₅₀ values, apply nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Include positive/negative controls in each plate to normalize batch effects .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading1–10 mol% Pd(OAc)₂5 mol%+35%
Temperature60–140°C100°C+22%
SolventToluene, DMF, THFDMF+18%

Q. Table 2. Stability Assessment Under Storage Conditions

ConditionDegradation (%) at 30 DaysMitigation Strategy
Light (25°C)48%Amber vials, –20°C
Dark (N₂, –20°C)<5%Antioxidant (BHT) added

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.